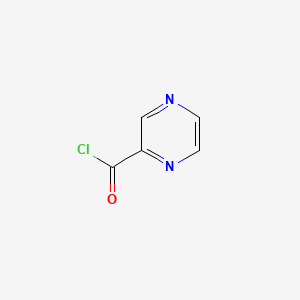

Pyrazine-2-carbonyl chloride

Description

Overview of Pyrazine-2-carbonyl Chloride as a Synthetic Intermediate

This compound is an organic compound characterized by a pyrazine (B50134) ring and a carbonyl chloride functional group. lookchem.com This structure makes it a valuable intermediate in the synthesis of more complex molecules. lookchem.com It is primarily used as a reagent in organic synthesis, where it participates in reactions such as acylation to introduce the pyrazine-2-carbonyl moiety into a target molecule. chembk.com

The reactivity of the carbonyl chloride group allows for the formation of amides, esters, and other derivatives. This versatility has led to its use in the pharmaceutical industry. lookchem.comfishersci.sefishersci.be For instance, it is a key intermediate in the synthesis of an impurity of bortezomib, a proteasome inhibitor used in cancer therapy. lookchem.compharmaffiliates.comchemdad.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 19847-10-0 |

| Molecular Formula | C5H3ClN2O |

| Molecular Weight | 142.54 g/mol |

| Melting Point | 41°C |

| Boiling Point | 214.5 °C at 760 mmHg |

| Density | 1.393 g/cm³ |

| Appearance | Crystalline solid |

| Solubility | Reacts with water |

Data sourced from multiple references. lookchem.comnih.govscbt.com

Historical Context of Pyrazine Derivatives in Organic Synthesis

Pyrazines, the parent compounds of this compound, are a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 4. wikipedia.org The history of pyrazine synthesis dates back to the 19th century, with some of the earliest methods still in use today. wikipedia.orgrjpbcs.com

The Staedel–Rugheimer pyrazine synthesis, developed in 1876, involves the reaction of a 2-chloroacetophenone (B165298) with ammonia (B1221849) to form an amino ketone, which then condenses and oxidizes to yield a pyrazine. wikipedia.org Another early method is the Gutknecht pyrazine synthesis from 1879, which also relies on self-condensation but differs in the synthesis of the alpha-ketoamine intermediate. wikipedia.org

Initially, pyrazines were discovered in natural products and were identified as key contributors to the flavor and aroma of many foods. unimas.myunimas.my Over time, the synthetic utility of pyrazine derivatives expanded significantly, particularly in the pharmaceutical and fragrance industries. unimas.myunimas.my The development of various synthetic methods has allowed for the creation of a wide array of substituted pyrazines, each with unique properties and applications. unimas.myunimas.mydntb.gov.ua

Scope and Significance of Research on this compound

Current research on this compound primarily focuses on its application as a building block in the synthesis of novel organic compounds with potential biological activity. lookchem.com Its role as a pharmaceutical intermediate is a significant area of investigation. fishersci.sefishersci.bethermofisher.com

The compound's reactivity is a key aspect of its research significance. The electrophilic nature of the carbonyl chloride group allows it to react readily with various nucleophiles, facilitating the construction of complex heterocyclic structures. This reactivity makes it a valuable tool for medicinal chemists developing new drug candidates. lookchem.com

Furthermore, research explores the synthesis of this compound itself. One documented method involves the reaction of 2-pyrazinecarboxylic acid with thionyl chloride in the presence of dimethylformamide and methylene (B1212753) chloride. prepchem.com The continued exploration of its synthetic applications and the development of new derivatives are active areas of chemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pyrazine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-3-7-1-2-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJKATOSKLUITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173592 | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19847-10-0 | |

| Record name | 2-Pyrazinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19847-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019847100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyrazine 2 Carbonyl Chloride

Established Synthetic Routes

The most common method for preparing pyrazine-2-carbonyl chloride is through the reaction of pyrazine-2-carboxylic acid with a chlorinating agent.

Synthesis from Pyrazine-2-carboxylic Acid and Thionyl Chloride

A widely used and established laboratory method for synthesizing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). youtube.comchemguide.co.uk This method is particularly advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. youtube.comchemguide.co.uk

The general reaction involves treating pyrazine-2-carboxylic acid with thionyl chloride. prepchem.comgoogle.com A specific synthetic procedure involves adding pyrazine-2-carboxylic acid and thionyl chloride to a solvent like methylene (B1212753) chloride. prepchem.com The mixture is then heated to reflux until the evolution of gas ceases, indicating the completion of the reaction. prepchem.com The resulting solution contains the desired this compound. prepchem.com

Table 1: Synthesis of this compound using Thionyl Chloride

| Reactant 1 | Reactant 2 | Solvent | Catalyst | Condition | Product |

| Pyrazine-2-carboxylic acid | Thionyl chloride | Methylene chloride | Dimethylformamide (DMF) | Reflux | This compound |

This table summarizes a typical reaction setup for the synthesis of this compound. prepchem.com

The reaction between carboxylic acids and thionyl chloride can be slow, but the rate can be significantly enhanced by using a catalyst. youtube.com Dimethylformamide (DMF) is a commonly used catalyst for this transformation. youtube.comprepchem.com The catalyst works by reacting with the chlorinating agent to form a more reactive intermediate, which then reacts with the carboxylic acid. wikipedia.org

The reaction temperature is another critical parameter. The synthesis of this compound is typically carried out at reflux temperature to ensure the reaction proceeds to completion. prepchem.comgoogle.com The reaction is monitored by observing the cessation of gas evolution, which usually takes several hours. prepchem.com While bases like pyridine (B92270) can be used, they can also promote the formation of anhydrides, which would require higher temperatures and longer reaction times to be converted to the acyl chloride. youtube.com

After the reaction is complete, the this compound can be purified. One common method is vacuum distillation. google.com This technique is effective for separating the acyl chloride from any remaining starting material or non-volatile impurities. google.com In some procedures, the excess thionyl chloride, which has a low boiling point (76 °C), is removed in vacuo. youtube.comgoogle.com

Alternatively, if the subsequent reaction is to be carried out immediately, the solution of this compound can be cooled to room temperature and used directly without further isolation. prepchem.com This approach is efficient for multi-step syntheses where the isolation of each intermediate is not necessary.

Novel Synthetic Approaches

Recent research has focused on developing innovative synthetic routes for this compound and its derivatives, emphasizing sustainability and efficiency. These novel approaches include the use of biocatalysis and the application of green chemistry principles to minimize environmental impact.

Biocatalytic Synthesis Routes for Pyrazinamide (B1679903) Derivatives Utilizing this compound Precursors

The use of enzymes in organic synthesis offers a promising green alternative to traditional chemical methods. While direct biocatalytic conversion of this compound is an area of emerging interest, current research has significantly advanced the enzymatic synthesis of pyrazinamide derivatives from related precursors like pyrazine (B50134) esters.

One notable study developed a continuous-flow system for the synthesis of a variety of pyrazinamide derivatives catalyzed by an immobilized lipase (B570770) from Thermomyces lanuginosus. This biocatalytic approach allows for the efficient synthesis of 23 different pyrazinamide derivatives with good scalability. The process demonstrates the potential of enzymatic methods to be more environmentally friendly and efficient for producing pyrazine-derived drugs.

The growing interest in biocatalytic amide bond formation is driven by the demand for greener and more sustainable methods in the pharmaceutical industry. Enzymes offer high selectivity and operate under mild reaction conditions, reducing the need for harsh reagents and solvents. The application of these principles to the amidation of this compound could offer a significant improvement over conventional synthetic routes.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of important chemical intermediates like this compound to reduce the environmental footprint of chemical manufacturing.

A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. Research into solvent-free reaction conditions and the use of environmentally benign solvents is crucial for the sustainable synthesis of this compound. While specific solvent-free methods for the direct synthesis of this compound are still under development, the broader field of green synthesis of nitrogen-containing heterocycles provides valuable insights. The use of water, ionic liquids, and deep eutectic solvents are being explored as greener alternatives to traditional organic solvents in similar reactions.

For instance, a study on the synthesis of pyranopyrazole derivatives highlighted the use of water as a medium and magnetic nanoparticles as a recyclable catalyst, achieving high yields at room temperature. Such methodologies could potentially be adapted for the synthesis of this compound, significantly reducing the reliance on volatile and toxic organic solvents.

The development of sustainable and reusable catalysts is another cornerstone of green chemistry. For the synthesis of pyrazine derivatives, various catalytic systems are being investigated to replace stoichiometric and often toxic reagents. Manganese pincer complexes have been utilized as catalysts for the acceptorless dehydrogenative coupling of β-amino alcohols to form 2,5-substituted pyrazines, producing only hydrogen gas and water as byproducts. This atom-economical and environmentally benign method showcases the potential for developing sustainable catalytic systems for pyrazine synthesis.

Furthermore, the use of propyl phosphonic anhydride (B1165640) (T3P) as a coupling reagent for the synthesis of pyrazine-2-carboxylic acid derivatives offers advantages such as low toxicity, easy handling, and the absence of byproducts, leading to high yields and simplified purification.

Considerations for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process efficiency, yield optimization, and scalability.

Process Efficiency and Yield Optimization

For the industrial synthesis of this compound, which is often prepared from pyrazinoic acid and a chlorinating agent like thionyl chloride, optimizing process parameters is crucial for maximizing yield and minimizing costs. A typical laboratory-scale synthesis involves reacting pyrazinoic acid with thionyl chloride in a suitable solvent such as methylene chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically conducted under reflux, and the excess thionyl chloride and solvent are removed under vacuum.

To enhance efficiency and yield on an industrial scale, several factors need to be optimized:

Stoichiometry of Reagents: Precise control over the molar ratios of pyrazinoic acid and thionyl chloride is essential to ensure complete conversion while minimizing the use of excess reagents, which would require subsequent removal.

Reaction Temperature and Time: Optimizing the reaction temperature and duration can significantly impact the reaction rate and the formation of byproducts. Continuous monitoring of the reaction progress is necessary to determine the optimal endpoint.

Solvent Selection and Recovery: The choice of solvent can influence reaction efficiency and product isolation. On an industrial scale, solvent recovery and recycling are critical for economic and environmental reasons.

Purification Methods: The crude product is often recrystallized to obtain pure this compound. The selection of an appropriate recrystallization solvent and optimization of the crystallization conditions are vital for achieving high purity and yield.

A reported synthesis of pyrazine-2-carboxylic acid derivatives highlights a simple and high-yielding route (79.6%–91.2%), demonstrating the potential for efficient production. Further optimization of such processes for large-scale manufacturing is a key area of focus for the chemical industry.

Interactive Data Table: Synthesis Parameters for this compound

| Parameter | Laboratory Scale | Considerations for Industrial Scale |

| Starting Material | Pyrazinoic acid | High purity, consistent supply |

| Chlorinating Agent | Thionyl chloride | Safe handling and storage, efficient recovery/neutralization of byproducts |

| Catalyst | N,N-dimethylformamide (DMF) | Catalyst loading optimization, potential for heterogeneous catalysts for easier separation |

| Solvent | Methylene chloride, Toluene | Solvent recovery and recycling, exploration of greener alternatives |

| Reaction Temperature | Reflux | Precise temperature control, efficient heat transfer in large reactors |

| Reaction Time | ~8 hours | Optimization to reduce batch time and increase throughput |

| Purification | Recrystallization | Scalable crystallization techniques, control of crystal size and morphology |

| Yield | Variable | Maximization through process optimization and control |

Safety and Handling in Large-Scale Production

The large-scale production of this compound necessitates stringent safety protocols due to its hazardous properties. The compound is classified as a corrosive solid that reacts violently with water. fishersci.com It is known to cause severe skin burns and eye damage. fishersci.comfishersci.ca Therefore, comprehensive safety measures, including engineering controls, administrative controls, and personal protective equipment (PPE), are critical to ensure the well-being of personnel and the protection of the environment.

Engineering Controls: To minimize exposure, large-scale production should prioritize engineering controls that isolate the process and contain the hazardous material. thermofisher.com This includes:

Closed Systems: Handling the product within a closed system is recommended to prevent the release of dust, mists, vapors, or sprays. fishersci.comthermofisher.com

Ventilation: The use of properly designed and adequate exhaust ventilation is crucial to control airborne concentrations of the chemical. fishersci.comthermofisher.com Workstation locations should be equipped with local exhaust ventilation, and confined areas require special attention to ensure sufficient air exchange. fishersci.comthermofisher.com

Process and Equipment Design: Modifications to processes or equipment can help minimize potential release or direct contact with the substance. thermofisher.com

Emergency Facilities: Eyewash stations and safety showers must be readily available and in close proximity to workstations where the compound is handled. fishersci.comthermofisher.com

Administrative Controls and Handling Procedures: Strict work practices and procedures are essential for safe handling during large-scale production. Personnel should be trained on the specific hazards and the required safety measures. Key handling procedures include:

Inert Atmosphere: Due to its reactivity with water and moisture sensitivity, all handling should be conducted under an inert atmosphere, such as argon. fishersci.comfishersci.cathermofisher.com

Prohibition of Contact: Direct contact with the substance must be avoided. This includes preventing contact with eyes, skin, or clothing and avoiding the breathing of dust, mists, vapors, or sprays. fishersci.comthermofisher.com

Storage: The compound must be stored in a dry, cool, and well-ventilated place, specifically in a designated corrosives area. fishersci.comthermofisher.com Containers should be kept tightly closed and protected from any possible contact with water. fishersci.comthermofisher.com

Hygiene Practices: Good industrial hygiene and safety practices must be followed. This includes washing hands and any exposed skin thoroughly after handling. fishersci.comthermofisher.com Contaminated clothing should be removed immediately and washed before reuse. fishersci.com

Personal Protective Equipment (PPE): In addition to engineering and administrative controls, appropriate PPE is mandatory for all personnel involved in the large-scale production of this compound.

| PPE Category | Specification | Purpose |

| Eye/Face Protection | Goggles (European standard - EN 166) or face shield. thermofisher.comaaronchem.com | To protect against splashes and dust, preventing severe eye damage. fishersci.com |

| Hand Protection | Protective gloves. thermofisher.commedchemexpress.com | To prevent skin contact and burns. Gloves should be inspected before use. thermofisher.com |

| Body Protection | Protective suit and impervious clothing. thermofisher.commedchemexpress.com | To prevent skin contact with the corrosive material. fishersci.com |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. fishersci.comthermofisher.com | Required when ventilation is insufficient or if exposure limits are exceeded. thermofisher.com |

Emergency Procedures: In the event of a spill or exposure, established emergency protocols must be followed immediately.

| Emergency Scenario | Response Action |

| Spill or Leak | Isolate the spill area. Wear a self-contained breathing apparatus and a protective suit. fishersci.comthermofisher.com Sweep up the solid material, shovel it into suitable containers for disposal, and do not expose the spill to water. fishersci.comthermofisher.com |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention. fishersci.comthermofisher.com |

| Skin Contact | Take off all contaminated clothing immediately. fishersci.com Wash off with soap and plenty of water and seek immediate medical attention. fishersci.comthermofisher.com |

| Inhalation | Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. fishersci.comthermofisher.com Seek immediate medical attention. fishersci.comthermofisher.com |

| Ingestion | Rinse mouth but do NOT induce vomiting. fishersci.com Call a physician or poison control center immediately. fishersci.comthermofisher.com |

While specific occupational exposure limits (OELs) for this compound are not listed in sources like the OSHA Z-1 Table, handling should always aim to minimize any level of exposure due to its corrosive and reactive nature. aaronchem.commedchemexpress.comosha.gov

Reaction Mechanisms and Chemical Transformations Involving Pyrazine 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reaction for pyrazine-2-carbonyl chloride is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and the carbonyl double bond is reformed, resulting in the substituted product.

Amidation, the formation of an amide bond, is a key transformation of this compound, achieved by reacting it with primary or secondary amines.

This compound and its substituted analogs readily undergo condensation with various ring-substituted anilines to yield a series of N-arylpyrazine-2-carboxamide derivatives. nih.govresearchgate.net The reaction involves the nucleophilic attack of the amino group of the aniline (B41778) on the carbonyl carbon of the this compound. This process is a common and effective method for creating a diverse library of amide compounds. nih.gov For example, chlorides of 6-chloropyrazine-2-carboxylic acid and 5-tert-butyl-6-chloropyrazine-2-carboxylic acid have been successfully condensed with a range of substituted anilines. nih.govresearchgate.net

Table 1: Examples of Amidation with Substituted Anilines

| Pyrazine (B50134) Acyl Chloride Derivative | Substituted Amine | Resulting Product |

|---|---|---|

| 6-Chlorothis compound | 3-Bromoaniline | 6-Chloro-N-(3-bromophenyl)pyrazine-2-carboxamide mdpi.com |

| 5-tert-Butyl-6-chlorothis compound | 3,5-bis(Trifluoromethyl)aniline | 5-tert-Butyl-6-chloro-N-[3,5-bis(trifluoromethyl)phenyl]pyrazine-2-carboxamide nih.govresearchgate.net |

A specific and significant application of amidation is the synthesis of N-benzylpyrazine-2-carboxamides through the aminolysis of substituted pyrazine-2-carbonyl chlorides with various substituted benzylamines. nih.gov The synthesis typically begins with the conversion of the corresponding pyrazinecarboxylic acid to its more reactive acyl chloride, often using thionyl chloride in a dry solvent like toluene. nih.gov The subsequent condensation with a substituted benzylamine (B48309) proceeds under mild conditions to yield the target N-benzylpyrazine-2-carboxamide. nih.gov

This reaction has been used to prepare various positional isomers, such as N-benzyl-3-chloropyrazine-2-carboxamides and their 5-chloro and 6-chloro counterparts. mdpi.com During the synthesis of chloro-substituted derivatives, a secondary reaction can occur where a second molecule of benzylamine displaces the chlorine atom on the pyrazine ring, leading to N-benzyl-3-(benzylamino)pyrazine-2-carboxamides as side products. mdpi.comnih.gov

Table 2: Synthesis of Substituted N-Benzylpyrazine-2-carboxamides

| Pyrazine Acyl Chloride Derivative | Substituted Benzylamine | Resulting Product | Yield |

|---|---|---|---|

| 5-Chlorothis compound | 3-(Trifluoromethyl)benzylamine | 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | 59-91% nih.gov |

| 5-tert-Butyl-6-chlorothis compound | 4-Methoxybenzylamine | 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 59-91% nih.gov |

This compound can serve as an acylating agent for the formation of a peptide (amide) bond with the amino group of an amino acid or a peptide. This reaction follows the general mechanism of peptide coupling, where the carboxyl group of one amino acid is activated to react with the amino group of another. bachem.com In this case, the pyrazine-2-carboxylic acid is pre-activated as its acyl chloride.

The reaction mechanism involves the nucleophilic α-amino group of a carboxy-protected amino acid attacking the electrophilic carbonyl carbon of this compound. bachem.com This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the stable amide bond. This method, using Nα-Fmoc-amino acid chlorides, is an established procedure for peptide synthesis, highlighting the utility of acyl chlorides in creating peptide linkages under specific conditions, such as the Schotten-Baumann reaction. nih.gov

This compound undergoes condensation reactions with various sulfonamide derivatives. orientjchem.org This chemical transformation has been utilized to synthesize two main classes of compounds: 2-{N4-[N1-(Substituted aryl) p-amino benzene (B151609) sulfonamido] carbonyl} pyrazines and 2-{[N-(p-substituted benzene) sulfonamido] carbonyl} pyrazines. orientjchem.org The reaction involves the nucleophilic nitrogen of the sulfonamide group attacking the carbonyl carbon of this compound, resulting in the formation of an N-sulfonyl-pyrazine-2-carboxamide linkage and the elimination of hydrogen chloride. orientjchem.org

This compound can react with alcohols to form pyrazine-2-carboxylic acid esters. This esterification is a nucleophilic acyl substitution reaction where the alcohol acts as the nucleophile. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, and a proton is subsequently lost from the oxonium ion intermediate to yield the final ester product. The use of the acyl chloride, an activated form of the carboxylic acid, facilitates a rapid and often high-yield reaction. This method is an alternative to the direct acid-catalyzed esterification of pyrazine-2-carboxylic acid with alcohols. google.com The synthesis of various pyrazine esters has been achieved through the reaction of an acid chloride derivative with pyrazinyl methanol, demonstrating the general applicability of this transformation.

Reactions with Nucleophiles other than Amines or Alcohols

The synthesis of thioamides from this compound is not typically a direct, one-step process. The common route to thioamides involves the thionation of the corresponding amide chemrxiv.orgorganic-chemistry.org. Therefore, pyrazine-2-thiocarboxamide and its derivatives are generally prepared in a two-step sequence starting from the acid chloride.

Amide Formation: First, this compound is reacted with ammonia (B1221849) or a primary/secondary amine to produce pyrazine-2-carboxamide or its N-substituted derivatives.

Thionation: The resulting amide is then treated with a thionating agent to convert the carbonyl group (C=O) into a thiocarbonyl group (C=S).

Several reagents are available for the thionation step, each with its own reaction conditions and substrate scope organic-chemistry.org. The choice of reagent can be critical for achieving high yields and avoiding side reactions.

Table 1: Common Thionating Agents for Amide to Thioamide Conversion

| Thionating Agent | Formula | Typical Conditions | Reference |

| Phosphorus Pentasulfide | P₄S₁₀ | High temperature, inert solvent (e.g., pyridine (B92270), toluene) | chemrxiv.org |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Milder conditions than P₄S₁₀, soluble in organic solvents (e.g., THF, toluene) | chemrxiv.org |

| PSCl₃/H₂O/Et₃N | PSCl₃ | Solvent-free, microwave irradiation | organic-chemistry.org |

The resulting pyrazine-2-thiocarboxamide is a valuable ligand in coordination chemistry, capable of coordinating with metal ions to form stable complexes rsc.org.

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. This compound, or its corresponding carboxylic acid, can be utilized in isocyanide-based MCRs like the Ugi reaction nih.govresearchgate.net.

The Ugi four-component reaction (U-4CR) typically involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide nih.gov. While a carboxylic acid is the standard acidic component, acid chlorides can sometimes be used. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide nucleophile to form a nitrilium ion intermediate. In the classical mechanism, this intermediate is trapped by the carboxylate anion. If this compound were used, it could potentially acylate the intermediate generated after the addition of the carboxylate or a water molecule nih.gov. The use of MCRs allows for the rapid generation of libraries of complex molecules with diverse functionalities, and pyrazine-based structures synthesized through these routes have been explored for various applications, including as agents targeting central nervous system pathologies beilstein-journals.org.

Chelation and Coordination Chemistry with Metal Ions

Derivatives of this compound are extensively used in the design and synthesis of ligands for coordination chemistry. The pyrazine ring, with its two nitrogen atoms, is an excellent bridging or chelating moiety, and functional groups installed via the carbonyl chloride can provide additional coordination sites massey.ac.nzberkeley.edu.

Ligand Design and Synthesis from this compound Derivatives

This compound is a key starting material for introducing the pyrazinoyl scaffold into more complex molecular architectures designed for metal chelation. By reacting the acid chloride with various nucleophiles, a diverse range of ligands can be synthesized.

Carboxamides: Reaction with primary or secondary amines, including functionalized amines like 2-aminobenzothiazole, yields N-substituted pyrazine-2-carboxamides. These amides can act as bidentate ligands, coordinating through a pyrazine nitrogen and the amide oxygen or another donor atom on the N-substituent nih.gov.

Carbohydrazides and Hydrazones: Treatment with hydrazine (B178648) produces pyrazine-2-carbohydrazide (B1222964). This intermediate can be further condensed with aldehydes or ketones to form carbohydrazones. These hydrazone ligands are versatile chelators, often acting as tridentate ONO or NNO donors, coordinating through the pyrazine nitrogen, the azomethine nitrogen, and a carbonyl/enolic oxygen or a phenolic oxygen eurjchem.comresearchgate.netyu.edu.jo.

Amidoximes and Thiocarboxamides: Other derivatives, such as pyrazine-2-amidoxime and pyrazine-2-thiocarboxamide, have also been successfully employed as ligands in the synthesis of transition metal complexes rsc.org.

The functionalization at the carbonyl position reinforces the coordination of metal ions to the pyrazine ring massey.ac.nz.

Table 2: Ligand Synthesis from this compound

| Ligand Type | Synthesis from this compound | Potential Coordination Sites |

| N-Aryl-pyrazine-2-carboxamide | Reaction with a substituted aniline | Pyrazine-N, Amide-O, substituent donor atoms |

| Pyrazine-2-carbohydrazone | 1. Reaction with hydrazine to form hydrazide. 2. Condensation with an aldehyde/ketone. | Pyrazine-N, Azomethine-N, Carbonyl-O/Enolic-O |

| Pyrazine-2-thiocarboxamide | 1. Reaction with ammonia to form amide. 2. Thionation with Lawesson's reagent. | Pyrazine-N, Thioamide-S |

Structural Characterization of Metal Chelates

The metal complexes formed from pyrazine-based ligands are characterized by a variety of analytical and spectroscopic techniques to determine their structure, stability, and properties.

Spectroscopic Methods:

FTIR Spectroscopy is used to identify the coordination mode of the ligand. Shifts in the vibrational frequencies of groups like C=N, C=O, or N-H upon complexation indicate their involvement in bonding to the metal ion nih.govresearchgate.net. For example, a shift in the ν(C=N) band to a higher wavenumber confirms the involvement of the nitrogen atom in bonding with metal ions nih.gov.

UV-Vis Spectroscopy provides information about the electronic transitions within the complex and helps in determining the geometry around the metal center.

NMR Spectroscopy (¹H, ¹³C) is used to elucidate the structure of the ligands and their diamagnetic complexes in solution eurjchem.comyu.edu.jo.

Structural and Analytical Methods:

Single-Crystal X-ray Diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, coordination geometry, and crystal packing nih.gov. For instance, the crystal structure of a Ru(II) complex with a pyrazine carboxamide ligand revealed a pseudo-octahedral "piano stool" geometry, with the ligand acting as a mono-anionic bidentate chelator nih.gov.

Elemental Analysis, Mass Spectrometry, and Molar Conductivity measurements are used to confirm the stoichiometry and electrolytic nature of the complexes yu.edu.jonih.gov.

Thermal Analysis (TGA/DTG) is employed to study the thermal stability of the complexes and identify the composition of their decomposition products, which often end in the formation of metal oxides yu.edu.jonih.govresearchgate.net.

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complexes, which provides insight into the oxidation state and spin state of the central metal ion eurjchem.comyu.edu.jo.

Through these methods, a wide array of coordination compounds with pyrazine derivatives have been characterized, revealing diverse structures such as mononuclear complexes with square pyramidal or octahedral geometries eurjchem.comresearchgate.net and polynuclear 2D polymer arrays bendola.com.

Table 3: Examples of Characterized Metal Chelates with this compound Derivatives

| Metal Ion | Ligand Derivative | Complex Stoichiometry | Deduced Geometry | Characterization Methods | Reference |

| Ru(II) | N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide | [Ru(L)(p-cymene)Cl] | Pseudo-octahedral piano stool | NMR, FTIR, MS, Elemental Analysis, X-ray Crystallography | nih.gov |

| Mn(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | [Mn(L)Cl₂] | Not specified | Elemental Analysis, TGA, FTIR, F-AAS | nih.govresearchgate.net |

| VO(IV) | N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | [VO(L)(H₂O)] | Square pyramidal | Elemental Analysis, Magnetic Susceptibility, IR, NMR, MS, SEM, TGA, ESR | eurjchem.comresearchgate.net |

| Cr(III) | N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide | [Cr(L)(Cl)(H₂O)₂] | Octahedral | Elemental Analysis, Magnetic Susceptibility, IR, NMR, MS, SEM, TGA | eurjchem.comresearchgate.net |

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are dictated by the nature of the metal ion, the coordination environment, and the electronic structure of the pyrazine-based ligand. Research in this area often involves derivatives where the acyl chloride has reacted to form more stable ligands like amides or carboxylates, which then coordinate to metal centers.

Electronic Spectra

The electronic spectra of coordination compounds involving pyrazine derivatives provide insight into the d-orbital splitting of the central metal ion and charge-transfer transitions.

d-d Transitions: In complexes with transition metals, the absorption of light in the UV-Visible range can promote electrons between d-orbitals that are split in energy by the ligand field. For instance, studies on complexes of Cu(II) and Co(II) with N-(pyridin-2-yl)pyrazine-2-carboxamide, a derivative of this compound, show characteristic d-d transitions. The geometry around the Cu(II) and Co(II) ions in these complexes is often distorted octahedral or square pyramidal. mdpi.com

Charge-Transfer Transitions: Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands are also observed. The pyrazine ring, being a π-accepting system, can facilitate MLCT transitions. The carbonyl group and other substituents on the pyrazine ring influence the energy of these transitions. masterorganicchemistry.com The electronic spectra of Ru(II) complexes with heterocyclic (pyrazine)carboxamide ligands show characteristic absorption peaks around 260 nm, which are stable under physiological conditions. nih.gov

A study on a Schiff base derived from Pyrazine-2-carboxamide and 2-hydroxybenzaldehyde with various metal ions revealed different geometries based on spectral data. Fe(III) and Ru(III) complexes were found to be octahedral, Ni(II), Cu(II), and Pd(II) complexes were square planar, and Co(II), Zn(II), Cd(II), and Hg(II) complexes adopted a tetrahedral geometry. researchgate.net

Interactive Data Table: Electronic Transitions in Metal Complexes with Pyrazine Derivatives

| Complex | Metal Ion | Geometry | λmax (nm) | Transition Type | Reference |

| [CrCl(NH3)5]2+ | Cr(III) | Octahedral | ~265, ~400, ~575 | d-d | libretexts.org |

| Cu(II) complex with N-(pyridin-2-yl)pyrazine-2-carboxamide | Cu(II) | Not specified | Not specified | d-d | |

| Co(II) complex with N-(pyridin-2-yl)pyrazine-2-carboxamide | Co(II) | Not specified | Not specified | d-d |

Magnetic Properties

The magnetic properties of these coordination compounds are determined by the number of unpaired electrons on the metal ion and the magnetic interactions between adjacent metal centers in polynuclear or polymeric structures.

Magnetic Susceptibility and Magnetic Moments: Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff), which indicates the number of unpaired electrons. For example, a series of metal complexes with a Schiff base derived from pyrazine-2-carboxamide exhibited magnetic moments consistent with their expected spin states. researchgate.net The Fe(III) complex had a magnetic moment of 5.69 B.M., typical for a high-spin d5 configuration. researchgate.net The Co(II) complex showed a moment of 4.44 B.M., characteristic of three unpaired electrons in a tetrahedral environment. researchgate.net The Cu(II) complex had a moment of 1.91 B.M., corresponding to one unpaired electron. researchgate.net In contrast, Hg(II) complexes are diamagnetic. researchgate.net

In dicyanamide-bridged cobalt(II) complexes with substituted pyrazines, solid-state direct-current magnetic susceptibility analyses revealed magnetically isolated high-spin cobalt(II) ions with a significant contribution to the magnetic moment. rsc.org For a related compound, CrCl2(pyrazine)2, a layered solid, ferrimagnetic ordering was observed below approximately 55 K, indicating strong magnetic interactions. nih.gov

Interactive Data Table: Magnetic Moments of Metal Complexes with a Pyrazine-2-carboxamide Schiff Base Derivative

| Metal Ion | Complex Formula Fragment | Magnetic Moment (μeff, B.M.) | Spin State |

| Fe(III) | [Fe(L)Cl]Cl | 5.69 | High Spin (5 unpaired e-) |

| Ru(III) | [Ru(L)Cl]Cl | 1.78 | Low Spin (1 unpaired e-) |

| Co(II) | [Co(L)Cl] | 4.44 | High Spin (3 unpaired e-) |

| Cu(II) | [Cu(L)Cl] | 1.91 | (1 unpaired e-) |

| Hg(II) | [Hg(L)Cl] | Diamagnetic | (0 unpaired e-) |

(L represents the Schiff base ligand derived from Pyrazine-2-carboxamide and 2-hydroxybenzaldehyde) researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a powerful technique for studying paramagnetic species, such as complexes of Cu(II) or Co(II). The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the electronic environment of the metal ion.

For Cu(II) complexes with pyrazine amides, X-band EPR spectra of powder samples revealed various spectral patterns (axial, rhombic, inverse axial), which can be correlated with the coordination geometry around the Cu(II) ion, such as tetragonally distorted octahedral or square pyramidal. mdpi.com In some cases, a single broad isotropic spectrum is observed due to exchange interactions between neighboring copper ions, which collapses the hyperfine structure. researchgate.net

EPR studies on high-spin cobalt(II) complexes can be more complex but provide data on the zero-field splitting (ZFS), which is the energy difference between the Kramers doublets in the absence of a magnetic field. rsc.orgnih.gov For instance, Q-band EPR studies on cobalt(II) complexes with substituted pyrazines confirmed a positive sign of the axial ZFS parameter (D) and revealed a strong asymmetry in the g-tensors. rsc.org

Applications of Pyrazine 2 Carbonyl Chloride in Pharmaceutical Synthesis

Precursor for Active Pharmaceutical Ingredients (APIs)

The versatility of pyrazine-2-carbonyl chloride has been leveraged in the development of numerous APIs. Its ability to form stable amide bonds with amines is a cornerstone of its utility in medicinal chemistry.

Synthesis of Bortezomib Intermediates and Impurities

This compound is a key reagent in the synthesis of Bortezomib, a first-in-class proteasome inhibitor used in cancer therapy. The synthesis of Bortezomib involves the coupling of N-(pyrazine-2-ylcarbonyl)-L-phenylalanine with (1R)-(S)-pinanediol-1-ammoniumtriflouroacetate-3-methylbutane-1-boronate. researchgate.net The N-(pyrazine-2-ylcarbonyl)-L-phenylalanine intermediate is prepared by the acylation of L-phenylalanine with a pyrazine-2-carboxylic acid derivative. researchgate.netluxembourg-bio.com

Several synthetic strategies have been developed to prepare this crucial intermediate. One approach involves the reaction of L-phenylalanine methyl ester with pyrazinecarboxylic acid in the presence of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). google.com Another method utilizes the silylation of L-phenylalanine followed by acylation with pyrazinecarboxylic acid imidazolide, which is generated from pyrazinecarboxylic acid and N,N'-carbonyldiimidazole (CDI). luxembourg-bio.com Chinese patent CN102212036B describes a method where pyrazine-2-carboxylic acid is first converted to this compound using thionyl chloride. This is then reacted with L-phenylalanine methyl ester hydrochloride in the presence of a metal such as zinc. google.com

During the synthesis and storage of Bortezomib, several impurities can form. One such impurity is Nα-(Pyrazin-2-ylcarbonyl)-d-phenylalaninamide. nih.gov The synthesis of this and other impurities is important for their use as reference standards in quality control. nih.gov

Table 1: Key Intermediates in Bortezomib Synthesis Involving the Pyrazine-2-carbonyl Moiety

| Intermediate Name | Precursors | Synthetic Method | Reference |

| N-(pyrazin-2-ylcarbonyl)-L-phenylalanine | L-phenylalanine, Pyrazinecarboxylic acid | Acylation using various coupling agents (e.g., TBTU, CDI) or conversion of pyrazinecarboxylic acid to its acid chloride. | researchgate.netluxembourg-bio.comgoogle.comgoogle.com |

| (1S,2S,3R,5S)-pinanedioxy-N-pyrazinoyl-d-phenylalanyl-l-leucineboronate | N-pyrazinecarbonyl-d-phenylalanine, (1S)-3-methyl-1-((S)-pinanediolboronic acid)butane-1-amine | Fragment condensation using a coupling agent like TBTU. | nih.gov |

| Methyl ester of N-(pyrazin-2-yl-carbonyl)-L-phenylalanine | Methyl ester of phenylalanine, Pyrazinecarboxylic acid | Coupling reaction with TBTU in dichloromethane. | google.com |

Development of Anti-Tuberculosis Agents

This compound is a foundational scaffold for the synthesis of numerous pyrazine-2-carboxamide derivatives that have been investigated as potent anti-tuberculosis agents. These compounds are analogues of pyrazinamide (B1679903), a first-line drug for tuberculosis treatment.

Extensive SAR studies have been conducted to optimize the anti-mycobacterial activity of pyrazine-2-carboxamide derivatives. These studies have shown that the nature and position of substituents on both the pyrazine (B50134) and the phenyl rings significantly influence the activity.

For instance, a series of N-phenyl pyrazine-2-carboxamides demonstrated that derivatives with trifluoromethyl, bromo, and iodo substituents on the phenyl ring exhibited minimum inhibitory concentrations (MIC) of less than 2 mg/L against Mycobacterium tuberculosis. nih.gov The most active compound in one study was 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide, with an IC90 of 0.819 μg/mL. nih.gov This highlights the importance of a halogen substituent, particularly iodine, at the 3-position of the benzene (B151609) ring for potent antimycobacterial activity. nih.gov

Another study on substituted pyrazinecarboxamides found that 3,5-bromo-4-hydroxyphenyl derivatives showed the highest activity against M. tuberculosis H37Rv, with inhibitions ranging from 54-72%. mdpi.com The carboxylic acid group has been found to be essential for the activity of pyrazinoic acid analogs. nih.gov

Table 2: Anti-tubercular Activity of Selected Pyrazine-2-carboxamide Derivatives

| Compound | Substituents | Activity (MIC/IC90) | Target Strain | Reference |

| N-(4-trifluoromethyl phenyl) pyrazine-2-carboxamide | 4-Trifluoromethylphenyl on amide nitrogen | <2 mg/L | M. tuberculosis | nih.gov |

| N-(2-bromo-3-methylphenyl) pyrazine-2-carboxamide | 2-Bromo-3-methylphenyl on amide nitrogen | <2 mg/L | M. tuberculosis | nih.gov |

| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | 3-Iodo-4-methylphenyl on amide nitrogen | <2 mg/L | M. tuberculosis | nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | 5-tert-Butyl, 6-chloro on pyrazine ring; 3-iodo-4-methylphenyl on amide nitrogen | 0.819 μg/mL (IC90) | M. tuberculosis | nih.gov |

| N-(4-oxo-2-substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide (B1222964) derivatives | Thiazolidinone scaffold | 0.3-1 μg/ml (IC50) | M. tuberculosis H37Ra and M. bovis BCG | nih.gov |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Piperazine/homopiperazine linker | 1.35 to 2.18 μM (IC50) | M. tuberculosis H37Ra | rsc.org |

To understand the mechanism of action and to guide the design of more potent inhibitors, molecular docking studies have been performed on pyrazine-2-carboxamide derivatives with various mycobacterial protein targets.

One key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway. Docking studies of pyrazine-2-carboxylic acid derivatives with M. tuberculosis InhA protein (PDB ID: 4DRE) have been conducted to predict their binding interactions. semanticscholar.org For a series of derivatives with aromatic, cyclic, and aliphatic side chains, the compound with an aliphatic side chain showed the lowest rerank score, suggesting a potentially strong interaction with the enzyme. semanticscholar.org

Another important target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the synthesis of the mycobacterial cell wall. Molecular docking studies of N-(4-oxo-2 substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide derivatives with DprE1 have been performed to rationalize their biological activity. nih.gov Additionally, docking studies have been carried out on pyrazine derivatives against Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I). thebioscan.com

Table 3: Molecular Docking of Pyrazine Derivatives with Mycobacterial Proteins

| Derivative Class | Protein Target | PDB ID | Key Findings | Reference |

| Pyrazine-2-carboxylic acid derivatives | InhA | 4DRE | Derivative with an aliphatic side chain showed the lowest rerank score (-86.4047 kcal/mol). | semanticscholar.org |

| N-(4-oxo-2 substituted thiazolidin-3-yl) pyrazine-2-carbohydrazide derivatives | DprE1 | - | Provided insight into the probable mechanism of action and binding mode. | nih.gov |

| Pyrazine derivatives | Fatty Acid Synthase I (FAS I) | - | Identified potential inhibitors of FAS I. | thebioscan.com |

| Pyrazine containing 1,3,4-oxadiazoles with azetidin-2-one | Lumazine synthase | 2C92 | Derivatives showed high dock scores ranging from -59.0 to -54.0. | nih.gov |

Antimicrobial and Antifungal Agents

Derivatives of this compound have also been explored for their broader antimicrobial and antifungal activities. The condensation of this compound with various sulfonamides has yielded compounds with antibacterial and antifungal properties. orientjchem.org

A series of pyrazine-2-carbohydrazide derivatives were synthesized and showed potent activity against Gram-positive bacteria. researchgate.net Substituted pyrazinecarboxamides have also been evaluated for their antifungal activity. mdpi.com For example, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide showed promising in vitro activity against Trichophyton mentagrophytes. mdpi.com

Table 4: Antimicrobial and Antifungal Activity of Selected Pyrazine Derivatives

| Compound Class | Target Organisms | Key Findings | Reference |

| 2-{N4-[N1-(Substituted aryl) p-amino benzene sulfonamido] carbonyl} pyrazine and 2-{[N-(p-substituted benzene) sulfonamido] carbonyl} pyrazine | Bacteria and Fungi | Demonstrated antibacterial and antifungal activity. | orientjchem.org |

| Pyrazine-2-carbohydrazide derivatives | Gram-positive and Gram-negative bacteria | Potent activity against selected strains of Gram-positive bacteria. | researchgate.net |

| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 – 62.5 μmol·mL⁻¹ | mdpi.com |

| Pyrazine-2-carboxylic acid derivatives of piperazines | Bacteria and Fungi | Showed good inhibition with GlcN-6-P synthase in docking studies, substantiating antibacterial activity. | rjpbcs.com |

Anticancer and Antiviral Compound Synthesis

The pyrazine scaffold is a constituent of several compounds with demonstrated anticancer and antiviral activities. Pyrazine derivatives have been reviewed as potential anticancer agents. nih.gov

In the realm of anticancer research, new pyrazoline derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including human pancreatic adenocarcinoma and glioblastoma cell lines. mdpi.com

For antiviral applications, a series of pyrazine conjugates were synthesized and screened against the SARS-CoV-2 virus. nih.gov Some of the pyrazine-triazole conjugates and a pyrazine-benzothiazole conjugate showed significant potency against SARS-CoV-2. nih.gov For example, one of the pyrazine-benzothiazole conjugates, 12a, had an IC50 of 0.2064 mM. nih.gov Another compound, 12i, which was constructed using phenylalanine, showed an IC50 of 0.3638 mM and a selectivity index of 3.837. nih.gov

Anti-Inflammatory Agents

The pyrazine nucleus is a recognized pharmacophore in a number of biologically active compounds, and its derivatives have demonstrated a range of pharmacological activities, including anti-inflammatory properties. This compound serves as a key starting material for the synthesis of pyrazine-2-carboxamides, a class of compounds that has been investigated for various therapeutic applications. The synthesis typically involves the condensation of this compound with various substituted amines. While many of these derivatives have been primarily evaluated for antimicrobial and antitubercular activities, the inherent anti-inflammatory potential of the pyrazine scaffold suggests that these compounds could also be promising candidates for the treatment of inflammatory conditions. Further focused screening of these pyrazine-2-carboxamide libraries for anti-inflammatory activity could unveil novel therapeutic leads.

P2X7R Antagonists

The P2X7 receptor (P2X7R), an ATP-gated ion channel, plays a critical role in inflammatory and immune responses. Its activation is implicated in the release of pro-inflammatory cytokines, making it an attractive therapeutic target for a variety of inflammatory diseases, neuropathic pain, and neurodegenerative disorders. Consequently, there is significant interest in the development of potent and selective P2X7R antagonists.

This compound has been utilized as a key intermediate in the synthesis of novel P2X7R antagonists. In one notable study, pyrazine-2-carboxylic acid was converted to this compound by refluxing with thionyl chloride. The resulting acyl chloride was then reacted with 2-aminophenol (B121084) to generate a series of pyrazine-2-carboxamide derivatives. Subsequent structure-activity relationship (SAR) studies of these compounds led to the identification of potent and selective antagonists of the human P2X7 receptor (h-P2X7R). These antagonists demonstrated efficacy in a Ca2+ mobilization functional assay, highlighting the potential of this compound-derived compounds in the development of novel therapies targeting the P2X7 receptor. nih.gov

Pharmacophore Development and Drug Design

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions, coupled with its metabolic stability, makes it an attractive core structure for the design of novel drug candidates.

Scaffold for Novel Drug Candidates

This compound provides a convenient entry point for the elaboration of the pyrazine scaffold, enabling the synthesis of large libraries of compounds for high-throughput screening. The reaction of this compound with a diverse range of amines or other nucleophiles allows for the systematic modification of the substituent at the 2-position of the pyrazine ring, facilitating the exploration of the chemical space around this privileged core.

This strategy has been employed in the development of various potential therapeutic agents. For instance, a series of pyrazine-2-carboxamide derivatives were synthesized by reacting this compound with different substituted amino pyridines and subsequently evaluated for their antimycobacterial and antifungal activities. researchgate.net Similarly, condensation of this compound with various sulfonamides has yielded compounds with antimicrobial properties. orientjchem.org These examples underscore the utility of this compound as a versatile scaffold for the discovery of new drug candidates targeting a wide range of diseases.

| Drug Candidate Class | Therapeutic Target/Application | Starting Material |

| Pyrazine-2-carboxamides | Antimycobacterial, Antifungal | This compound |

| Pyrazine-sulfonamide conjugates | Antimicrobial | This compound |

| Substituted Pyrazinecarboxamides | Antimycobacterial, Antifungal, Photosynthesis-inhibiting | Substituted pyrazine-2-carbonyl chlorides |

Hybrid Conjugates in Medicinal Chemistry

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity, improved selectivity, or a modified pharmacokinetic profile. This compound is an ideal building block for the synthesis of such hybrid conjugates due to the ease with which it can be linked to other molecular fragments.

The pyrazine moiety itself can be considered a key pharmacophore, and its conjugation with other bioactive scaffolds has been explored to develop novel therapeutic agents. For example, the pyrazine ring has been hybridized with natural product scaffolds to generate compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. mdpi.comdntb.gov.ua While specific examples detailing the direct use of this compound in the synthesis of a broad range of these reported natural product hybrids are not extensively documented, its chemical reactivity makes it a highly suitable candidate for such synthetic endeavors. The condensation of this compound with a nucleophilic handle on a natural product or another pharmacophore would be a straightforward approach to generating novel hybrid molecules for biological evaluation.

Advanced Analytical and Computational Investigations

Spectroscopic Characterization of Derivatives

Spectroscopic analysis is fundamental to the characterization of novel and known pyrazine (B50134) derivatives, offering a detailed view of their molecular architecture.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the analysis of pyrazine-2-carbonyl chloride derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as carbonyls and amides.

The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectra of these compounds, typically appearing in the range of 1600-1900 cm⁻¹ spectroscopyonline.com. For instance, in derivatives like N-(pyridin-2-yl)pyrazine-2-carboxamide, the C=O stretch is observed at approximately 1665 cm⁻¹ and 1678 cm⁻¹ researchgate.net. This represents a shift from the C=O stretching frequency of the parent pyrazine-2-carboxylic acid, which is found at 1732 cm⁻¹ and 1715 cm⁻¹ .

When this compound reacts to form amides, the resulting N-H group also gives rise to characteristic absorption bands. The N-H stretching vibrations are typically observed in the region of 3000-3500 cm⁻¹ lew.ro. For example, the spectrum of N-(pyridin-2-yl) pyrazine-2-carboxamide shows N-H stretching bands at 3323 cm⁻¹, 3349 cm⁻¹, and 3256 cm⁻¹ researchgate.net.

The table below summarizes characteristic IR absorption bands for functional groups found in derivatives of this compound.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

| Amide (N-H) | Stretch | 3000-3500 | lew.ro |

| Carbonyl (C=O) | Stretch | 1630-1680 | |

| Pyrazine Ring (C-H) | Stretch | 3245-3275 | lew.ro |

| Pyridine (B92270) Ring (C=C, C=N) | Stretch | 1482, 1520 | lew.ro |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of pyrazine derivatives.

In ¹H NMR spectra of pyrazine carboxamides, the amide proton (N-H) typically appears as a singlet at a downfield chemical shift. For example, in 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate, the amide proton signal is observed at δ 9.92 ppm . Similarly, the amide proton in 3-amino-N-phenylpyrazine-2-carboxamide appears as a singlet at δ 9.81 ppm . The protons on the pyrazine ring itself resonate in the aromatic region, typically between δ 8.0 and 9.5 ppm.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of an amide or ester group in a pyrazine derivative is characteristically found at a downfield chemical shift. For instance, in 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate, the carbonyl carbons of the acetyl groups are observed at δ 171.5 ppm and 168.3 ppm . The carbons of the pyrazine ring also show distinct signals in the ¹³C NMR spectrum.

The following table presents representative ¹H and ¹³C NMR chemical shifts for a pyrazine derivative.

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate | Amide (N-H) | 9.92 (s) | - | |

| Acetyl (CH₃) | 2.57 (s), 2.47 (s) | - | ||

| Carbonyl (C=O) | - | 171.5, 168.3, 166.4 | ||

| Pyrazine Ring | - | 153.5, 150.3, 135.6, 135.2 |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Coherence (HMBC), are employed to establish the connectivity between protons and carbons within a molecule.

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached msu.edu. This is crucial for assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

gHMBC (gradient-selected Heteronuclear Multiple Bond Coherence): The gHMBC experiment reveals longer-range correlations, typically over two to four bonds, between protons and carbons msu.edu. This information is vital for piecing together the carbon skeleton of a molecule and for connecting different functional groups.

These 2D NMR techniques are instrumental in the unambiguous structural determination of complex pyrazine derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the analysis of pyrazine derivatives, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable clues about the structure of the molecule. For example, characteristic fragment ions can indicate the presence of specific substructures within the pyrazine derivative.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of mass spectrometry that can measure the mass-to-charge ratio to four or more decimal places researchgate.net. This high level of precision allows for the determination of the exact elemental composition of a molecule.

For instance, in the analysis of 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate, HRMS (TOF MS ESI) showed a peak at m/z 626.9478 [2M+Na]⁺, which is very close to the calculated value of 626.9480 for C₁₈H₁₆Br₂N₆O₈Na⁺, confirming the molecular formula of the dimeric sodium adduct . Similarly, for 3-amino-N-phenylpyrazine-2-carboxamide, the observed m/z of 215.0922 [M+H]⁺ closely matched the calculated value of 215.0933 for C₁₁H₁₁N₄O⁺, thus confirming its elemental composition . This capability is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions researchgate.net.

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique that is instrumental in analyzing various compounds by transferring ions from a solution into the gas phase. conicet.gov.arumd.edu The process involves applying a strong electric field to a liquid passing through a capillary, which generates charged droplets. uni-goettingen.de As the solvent evaporates from these droplets, the analyte molecules are left as gas-phase ions, which can then be analyzed by a mass spectrometer. uni-goettingen.de This method is particularly valuable for fragile biomolecules and organic compounds. umd.edu

In the context of pyrazine derivatives, ESI-MS has been effectively used to differentiate between positional isomers. conicet.gov.ar For instance, studies on substituted pyrazine N-oxides have shown that ESI combined with tandem mass spectrometry (MS/MS) can distinguish isomers by analyzing the fragmentation patterns of protonated molecules or their adducts formed with metal cations like calcium(II) and copper(II). conicet.gov.ar This approach relies on the principle that even small structural differences between isomers can lead to distinct fragmentation pathways or stabilities of the resulting ions.

For this compound, ESI-MS would typically be conducted in the positive ion mode. The molecule would be expected to form a protonated species, [M+H]+, due to the basicity of the nitrogen atoms in the pyrazine ring. The mass-to-charge ratio (m/z) of this ion would be measured to confirm the molecular weight. Further analysis using tandem mass spectrometry (MS/MS) would involve selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide structural information, likely showing characteristic losses of chlorine, carbon monoxide, or hydrogen cyanide, which would help to confirm the molecule's identity and structure.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum-chemical computational method used to investigate the electronic structure and properties of molecules. mdpi.commdpi.com It has become a standard tool for interpreting experimental data, such as vibrational spectra, and for predicting molecular geometries, energies, and reactivity. mdpi.comchemrxiv.org DFT calculations have been successfully applied to various nitrogen-containing heterocyclic compounds and coordination complexes involving pyrazine to elucidate their geometric and electronic properties. chemrxiv.orgbendola.com

For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular characteristics. nih.gov These calculations are fundamental for performing the more detailed analyses discussed in the following sections, including vibrational frequency analysis, NBO analysis, and the calculation of reactivity descriptors.

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational frequency analysis is a computational method that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com

A crucial component of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions. The VEDA (Vibrational Energy Distribution Analysis) program is often used for this purpose. nih.gov For this compound, a PED analysis would allow for the detailed assignment of vibrations associated with the pyrazine ring, the C=O stretch, the C-Cl stretch, and various bending and rocking motions.

Below is an interactive table representing a theoretical assignment of the most significant vibrational modes for this compound based on DFT calculations and PED analysis.

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

| ~3080 | C-H stretching | 95% C-H str. |

| ~1750 | C=O stretching | 85% C=O str. + 10% C-C str. |

| ~1580 | C=C/C=N stretching | 50% C=C str. + 40% C=N str. |

| ~1470 | Ring stretching | 60% Ring str. + 20% C-H i.p. bend |

| ~1200 | C-H in-plane bending | 70% C-H i.p. bend + 15% Ring str. |

| ~1020 | Ring breathing | 80% Ring breathing |

| ~850 | C-Cl stretching | 75% C-Cl str. + 15% C-C-C bend |

| ~750 | C-H out-of-plane bending | 90% C-H o.o.p. bend |

Note: The data in this table is illustrative and represents typical values for the specified functional groups.

NBO Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. researchgate.net It provides insight into the electronic interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. A higher E(2) value indicates a stronger interaction. mdpi.com

In this compound, significant donor-acceptor interactions are expected. The lone pairs of the nitrogen atoms (nN) and the oxygen atom (nO) can act as donors, while the antibonding orbitals of the pyrazine ring (πC=N, πC=C) and the carbonyl group (πC=O) can act as acceptors. nih.govraineslab.com These intramolecular charge transfers are crucial for the molecule's stability and reactivity. For instance, the delocalization of a nitrogen lone pair into an adjacent πC=C orbital contributes to the aromatic stability of the pyrazine ring.

The following interactive table details the principal donor-acceptor interactions and their corresponding stabilization energies as would be predicted by an NBO analysis for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N1 | π* (C2=C3) | ~25.5 |

| LP (1) N4 | π* (C3=C5) | ~28.0 |

| LP (2) O | σ* (C=O) | ~3.5 |

| π (C2=N1) | π* (C5=N4) | ~20.1 |

| π (C3=C5) | π* (C2=N1) | ~18.7 |

Note: The data in this table is illustrative, representing plausible interactions and energies for this molecular structure.

Chemical Potential and Electrophilicity Index Calculations

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Two key descriptors are the electronic chemical potential (μ) and the global electrophilicity index (ω). nih.gov

The electronic chemical potential (μ) indicates the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as: μ = (εLUMO + εHOMO) / 2 nih.gov

The global electrophilicity index (ω) measures the propensity of a species to accept electrons, acting as an electrophile. researchgate.net It is defined in terms of the chemical potential (μ) and chemical hardness (η), where η = (εLUMO - εHOMO). nih.gov The index is calculated as: ω = μ² / 2η nih.gov

A high electrophilicity index indicates a strong electrophile. For this compound, the presence of the electron-withdrawing pyrazine ring and the carbonyl chloride group suggests that it is a potent electrophile. rsc.org Calculating these indices provides a quantitative measure of its expected reactivity toward nucleophiles. chemrxiv.org

| DFT Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | (εLUMO + εHOMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | εLUMO - εHOMO | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. uni-muenchen.dereadthedocs.io It is an invaluable tool for predicting and understanding how molecules interact, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). researchgate.netpreprints.org

For this compound, an MEP map would reveal several key features:

Negative Potential (Red/Yellow): The most negative regions would be located around the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen atom, corresponding to their lone pairs of electrons. These sites are the most likely targets for protonation or interaction with electrophiles.

Positive Potential (Blue): The most positive region would be centered on the carbonyl carbon atom. This significant positive potential is due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the pyrazine ring. This makes the carbonyl carbon the primary site for nucleophilic attack. A lesser positive potential would be found on the hydrogen atoms attached to the pyrazine ring. researchgate.net

This detailed map of the electrostatic potential provides a clear rationale for the chemical reactivity of this compound as an acylating agent.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and its target protein. These simulations provide a virtual, three-dimensional representation of the binding process, highlighting the key forces and amino acid residues involved in the interaction.

Systematic analyses of pyrazine-based ligands co-crystallized in protein targets have revealed several key modes of interaction. acs.orgnih.govacs.org The heteroaromatic nature of the pyrazine ring allows it to engage in a diverse range of noncovalent interactions, making it a versatile scaffold in drug design. acs.orgresearchgate.net

The most common interactions observed in docking studies of pyrazine-2-carboxamide derivatives include:

Hydrogen Bonding: The nitrogen atoms within the pyrazine ring frequently act as hydrogen bond acceptors. nih.govx-mol.com Additionally, the amide group, formed from the carbonyl chloride, is a key site for hydrogen bonding, with the nitrogen acting as a donor and the carbonyl oxygen as an acceptor. For instance, in studies of 3-amino-N-phenylpyrazine-2-carboxamide as a tyrosine kinase inhibitor, hydrogen bonds were observed between the pyrazine ring nitrogen and the amine substituent with residues like Pro672 and Met674 in the AXL receptor tyrosine kinase. ajchem-a.com

π-Interactions: The aromatic pyrazine ring readily participates in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine within the protein's binding pocket. acs.orgresearchgate.net Molecular docking studies of certain histone deacetylase (HDAC) inhibitors revealed that the pyrazine ring could form three distinct π-π stacking interactions with Phe144, Phe200, and His172 residues of HDAC3. researchgate.net

Metal Coordination: In metalloenzymes, the nitrogen atoms of the pyrazine ring or the carbonyl oxygen of the amide derivative can coordinate with the metal ion cofactor in the active site. acs.orgnih.govacs.org This is a critical interaction for pyrazine-linked 2-aminobenzamides designed as HDAC inhibitors, where the carbonyl oxygen and the amino group chelate the catalytic zinc ion in a bidentate fashion. nih.govresearchgate.net

These interactions are crucial for the stable binding of the ligand to the protein, and a detailed analysis of these forces helps rationalize the observed biological activity and guides further structural optimization.